2-Chloro-4,5,6-trimethylpyrimidine

Overview

Description

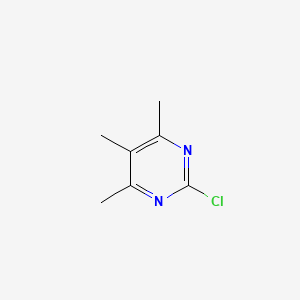

2-Chloro-4,5,6-trimethylpyrimidine is an organic compound with the molecular formula C7H9ClN2. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5,6-trimethylpyrimidine typically involves the chlorination of 4,5,6-trimethylpyrimidine. One common method includes the reaction of 4,5,6-trimethylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

4,5,6-Trimethylpyrimidine+POCl3→this compound+HCl

The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5,6-trimethylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate).

Major Products Formed

Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the aryl group from the boronic acid.

Scientific Research Applications

2-Chloro-4,5,6-trimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6-trimethylpyrimidine depends on its specific application. In biological systems, pyrimidine derivatives often interact with enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells . The chlorine atom in the compound can also participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2,5,6-trimethylpyrimidine

- 2,4-Dichloro-6-methylpyrimidine

- 2-Chloro-4,6-dimethylpyrimidine

Comparison

2-Chloro-4,5,6-trimethylpyrimidine is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and biological activity. Compared to 4-Chloro-2,5,6-trimethylpyrimidine, the substitution pattern affects the compound’s electronic properties and steric hindrance, leading to differences in reaction outcomes and applications . Similarly, the presence of multiple chlorine atoms in 2,4-Dichloro-6-methylpyrimidine enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .

Biological Activity

2-Chloro-4,5,6-trimethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is primarily recognized for its role in synthesizing various biologically active derivatives, notably 2-anilinopyrimidines, which have been evaluated for their kinase inhibitory properties.

Chemical Structure:

- Molecular Formula: C7H9ClN2

- Structure: The compound features a pyrimidine ring substituted with three methyl groups and one chlorine atom.

Synthesis:

The synthesis of this compound typically involves aromatic nucleophilic substitution reactions. This method allows for the introduction of various substituents that can enhance its biological activity. For instance, microwave irradiation has been shown to optimize reaction conditions, reducing by-product formation and improving yield.

Target Enzymes:

The primary biological activity of this compound is mediated through its derivatives. These derivatives are known to inhibit various kinases involved in critical cellular processes. Kinases are pivotal in regulating cell growth, proliferation, and survival, making them attractive targets for cancer therapy.

Biochemical Pathways:

The mechanism involves the inhibition of specific kinases such as PfGSK3 and PfPK6, which are implicated in the malaria life cycle. Inhibitors derived from this compound have demonstrated significant potency against these targets .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of 2-anilinopyrimidines synthesized from this compound. These compounds exhibit selective inhibition of cancer cell lines by targeting key signaling pathways involved in tumor growth .

Antimalarial Activity

A notable study investigated the efficacy of pyrimidine derivatives against Plasmodium falciparum kinases. Compounds derived from this compound showed promising results with IC50 values in the nanomolar range against PfCDPK1 and PfPKG . The following table summarizes the inhibitory activity of selected derivatives:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | PfGSK3 | 698 |

| Compound B | PfPK6 | 181 |

| Compound C | PfCDPK1 | 17 |

Enzyme Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit enzymatic activity in a dose-dependent manner. For example:

| Derivative | Enzyme Target | % Inhibition at 1 μM |

|---|---|---|

| Derivative X | Kinase Y | 85 |

| Derivative Z | Kinase W | 70 |

Properties

IUPAC Name |

2-chloro-4,5,6-trimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEZZAHULVFHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.